molecular formula C11H14NaO9P2 B1581949 Menadiol sodium diphosphate hexahydrate CAS No. 6700-42-1

Menadiol sodium diphosphate hexahydrate

Cat. No.: B1581949
CAS No.: 6700-42-1
M. Wt: 375.16 g/mol
InChI Key: CEYTVRIGTGFFIZ-UHFFFAOYSA-N
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Description

Menadiol (B113456) sodium diphosphate (B83284) hexahydrate is a synthetic compound that has been a subject of scientific investigation due to its relationship with the vitamin K group. Its study is rooted in the broader exploration of compounds capable of exerting vitamin K-like activity, particularly in the context of blood coagulation.

Properties

CAS No.

6700-42-1

Molecular Formula

C11H14NaO9P2

Molecular Weight

375.16 g/mol

IUPAC Name

tetrasodium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate;hexahydrate

InChI

InChI=1S/C11H12O8P2.Na.H2O/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;1H2

InChI Key

CEYTVRIGTGFFIZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O.O.[Na]

Other CAS No.

6700-42-1

Related CAS

84-98-0 (Parent)

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Synthetic Pathways from Menadione (B1676200) Precursors

The synthesis commences with the reduction of menadione to its corresponding hydroquinone (B1673460), menadiol (B113456) (2-methyl-1,4-naphthalenediol). nih.govnih.gov This conversion is a critical step as it transforms the planar, conjugated quinone into a dihydroxy aromatic system, which is then amenable to phosphorylation. nih.govpatsnap.com Menadione can be readily converted to menadiol through reduction. nih.gov

Following the reduction, the hydroxyl groups of menadiol are phosphorylated. This is typically achieved by reacting menadiol with a suitable phosphorylating agent. The resulting menadiol diphosphate (B83284) is then isolated as its tetrasodium (B8768297) salt, which crystallizes with six molecules of water to form the stable menadiol sodium diphosphate hexahydrate. researchgate.netnih.gov The entire process, starting from menadione, involves steps of reduction, hydrolyzation, calcium salt formation, and recrystallization to yield the final crystalline powder. researchgate.net

The choice of reducing agent is pivotal for the efficient conversion of menadione to menadiol. Several reagents can accomplish this transformation, with stannous chloride dihydrate (SnCl₂) being a notable example. researchgate.net

Stannous chloride is a versatile and cost-effective reducing agent used in various organic transformations, including the reduction of quinones to hydroquinones. showa-america.com In the synthesis of menadiol sodium diphosphate, stannous chloride dihydrate acts as the reductant that converts menadione to menadiol. researchgate.net This reagent is favored for its effectiveness and suitability for both laboratory and potentially larger-scale preparations. researchgate.netresearchgate.net

Another commonly cited reducing agent for this purpose is sodium dithionite (B78146) (also known as sodium hydrosulfite). nih.govresearchgate.net The reaction with sodium dithionite is often carried out in an aqueous or biphasic system, where the menadione is suspended and shaken with the reducing agent until the characteristic yellow color of the quinone disappears. nih.govresearchgate.net

Comparison of Common Reducing Agents for Menadione

Reducing AgentChemical FormulaKey Characteristics in SynthesisReference
Stannous Chloride DihydrateSnCl₂·2H₂OInexpensive and effective; used in syntheses designed for industrial scale. researchgate.netresearchgate.nethimedialabs.com
Sodium DithioniteNa₂S₂O₄Commonly used in laboratory-scale preparations; reaction often performed in aqueous or biphasic systems. nih.govresearchgate.netmdpi.com

Optimizing reaction conditions is essential to maximize yield and purity while ensuring the process is efficient and scalable. For the synthesis of this compound, parameters such as solvent, temperature, and reaction time are carefully controlled.

A described synthesis process, which is noted as being suitable for industrial manufacturing, achieves a total yield of over 72%. researchgate.net This suggests that the reaction conditions have been refined for efficiency and scalability. researchgate.netrsc.org Key to this optimization is the control over each step, from the initial reduction to the final crystallization. researchgate.net For laboratory research, synthesis of menadiol, the precursor to the final product, has been achieved with yields of approximately 84% by reducing menadione with 10% sodium dithionite at room temperature for 30 minutes. mdpi.com For related hydroacetylation reactions, which also begin with the reduction of menadione, optimized conditions have involved specific catalysts and microwave-assisted techniques to increase selectivity to as high as 95%. researchgate.netbeilstein-journals.org Such strategies, aimed at improving yield and selectivity, are central to developing robust synthetic protocols for both small-scale research and larger industrial applications. researchgate.netresearchgate.net

Synthesis of Menadiol Diphosphate Hexahydrate Analogs and Derivatives

The menadiol and menadione structures serve as versatile platforms for the synthesis of a wide array of analogs and derivatives for research. nih.gov These modifications are pursued to alter physicochemical properties like solubility or to explore structure-activity relationships in biological studies.

The hydroxyl groups of menadiol are readily derivatized through esterification. Menadiol diacetate, also known as acetomenaphthone (B1666500) or Vitamin K4, is a well-known ester derivative. patsnap.comwikipedia.org Its synthesis can be accomplished through the hydroacetylation of menadione, which involves a reduction followed by acetylation with acetic anhydride. researchgate.netbeilstein-journals.org Heterogeneous catalysts can be employed to facilitate this transformation. researchgate.net

Other esters, such as menadiol dibutyrate, are also recognized derivatives. wikipedia.org These are synthesized by similar esterification strategies, using the appropriate acylating agent. Beyond esters, other salts can be formed, such as menadiol disulfate, further expanding the library of available derivatives for research. wikipedia.org

Examples of Menadiol Derivatives

Derivative NameType of DerivativeSynthetic ApproachReference
Menadiol DiacetateDiesterReduction of menadione followed by acetylation with acetic anhydride. researchgate.netselleckchem.com
Menadiol DibutyrateDiesterEsterification of menadiol. wikipedia.org
Menadiol DisulfateDisulfate SaltSulfation of menadiol's hydroxyl groups. wikipedia.org

The 1,4-naphthoquinone (B94277) core of menadione is a privileged scaffold in medicinal chemistry and is used as a starting point for creating diverse molecular architectures. nih.govbeilstein-journals.org Researchers design and synthesize modified naphthoquinone structures to investigate their potential in various therapeutic areas. nih.gov The stable and synthetically accessible 1,4-naphthoquinone structure is a common basis for these explorations. nih.gov

Synthetic strategies include introducing different functional groups onto the naphthoquinone ring. For example, Michael-type additions of thiols to menadione have been used to create thiol-functionalized analogues. nih.gov Other approaches involve constructing the naphthoquinone ring system from different precursors or modifying existing scaffolds through metal-mediated reactions, pericyclic reactions, and other advanced organic synthesis techniques. mdpi.comresearchgate.net These modified scaffolds are invaluable in research for screening new biological activities and developing novel chemical probes. nih.govresearchgate.net

Green Chemistry Principles in Menadiol Diphosphate Hexahydrate Synthesis Research

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aimed at reducing the environmental impact of traditional synthetic routes. Research in this field focuses on the use of safer solvents, alternative energy sources, and catalytic methods to improve reaction efficiency and minimize waste.

A key step in the synthesis of menadiol diphosphate is the reduction of menadione (2-methyl-1,4-naphthoquinone). researchgate.netnih.gov Traditional methods often employ reducing agents that can generate hazardous byproducts. Green chemistry approaches seek to replace these with more environmentally benign alternatives.

One notable green methodology involves the reduction of menadione using sodium dithionite under ultrasound irradiation. nih.gov This method has been reported to produce menadiol in a 79% yield. nih.gov The use of ultrasound as an energy source can enhance reaction rates and efficiency, often leading to cleaner reactions and higher yields in shorter time frames. researchgate.netmdpi.com

Biocatalysis, a cornerstone of green chemistry, presents a promising avenue for the synthesis of menadiol diphosphate and its derivatives. nih.govadelphi.edu Enzymes, such as oxidoreductases, can perform highly selective transformations under mild conditions, reducing the need for protecting groups and harsh reagents. nih.gov While specific enzymatic synthesis of this compound is a developing area, the principles of biocatalysis are being applied to the synthesis of various bioactive compounds, suggesting potential future applications in this area. nih.govrsc.org

The following table summarizes some of the green chemistry approaches investigated for the synthesis of menadiol, the immediate precursor to menadiol diphosphate.

Table 1: Green Chemistry Approaches in Menadiol Synthesis

Precursor Reducing Agent/Catalyst Solvent/Conditions Product Yield Reference
Menadione Sodium Dithionite Ultrasound Irradiation Menadiol 79% nih.gov
Menadione 5,6-O-isopropylidene-ʟ-ascorbic acid 1,2-dimethoxyethane (DME), UV light Menadiol - nih.gov

Research into the pegylation of menadiol, as an alternative to phosphorylation to create water-soluble derivatives, also highlights green chemistry principles. researchgate.net This process can have a higher atom economy compared to traditional phosphorylation methods. researchgate.net For example, the reaction of menadiol with monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC) produces the desired PEGylated menadiol with N-hydroxysuccinimide as the only byproduct, which can potentially be recycled. researchgate.net

The continuous exploration of green synthetic routes, including the use of renewable starting materials, benign solvents, and energy-efficient reaction conditions, is crucial for the sustainable production of this compound and its derivatives for research applications. rsc.orgjournaljabb.com

Advanced Analytical Techniques for Menadiol Sodium Diphosphate Hexahydrate Characterization and Quantification in Research

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in the analysis of menadiol (B113456) sodium diphosphate (B83284) hexahydrate, offering insights into its structural framework and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of menadiol sodium diphosphate hexahydrate. By mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides a detailed picture of the molecular architecture.

In ¹H-NMR spectroscopy, the protons on the aromatic naphthalene (B1677914) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current. The methyl group protons would resonate further upfield (around δ 2.0-2.5 ppm). The protons are coupled to each other, and the splitting patterns (e.g., doublets, triplets) help to confirm their relative positions on the naphthalene core. For analysis, the compound is typically dissolved in a deuterated solvent like Deuterium (B1214612) Oxide (D₂O), with its residual solvent peak used as an internal reference. biorxiv.org

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The aromatic carbons exhibit signals in the δ 120-150 ppm range, with the carbons directly bonded to the phosphate (B84403) groups showing distinct chemical shifts. The methyl carbon signal appears at a much higher field (upfield). The number of unique signals in both ¹H and ¹³C spectra confirms the molecular symmetry. While specific spectral data for this compound is not widely published, analysis of closely related menadione (B1676200) derivatives provides insight into the expected chemical shifts. biorxiv.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Menadione Derivative Note: This data is for a related compound and serves as an example of expected chemical shifts.

NucleusChemical Shift (δ) in ppmMultiplicity
¹H~8.0multiplet
¹H~7.8multiplet
¹H~2.1singlet
¹³C~184-
¹³C~146-
¹³C~134-
¹³C~126-
¹³C~12-
Data derived from a study on menadione derivatives in DMSO-d6. biorxiv.org The exact chemical shifts for this compound in D₂O may vary.

Vibrational and electronic spectroscopy techniques are routinely used for the identification and quantitative analysis of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the IR spectrum would be characterized by several key absorption bands. Strong and broad absorptions corresponding to the P-O and P=O stretching vibrations of the phosphate groups are expected. The aromatic C-H and C=C stretching vibrations from the naphthalene ring would also be prominent. Pharmacopoeial methods specify the use of IR absorption spectrophotometry with comparison to a reference standard for identification. who.int

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by the molecule, which is related to its electronic transitions. The naphthalene ring system in menadiol sodium diphosphate is a strong chromophore. UV-Vis spectroscopy is particularly useful for quantitative analysis, where the amount of light absorbed at a specific wavelength is proportional to the concentration of the compound in solution. In a cell-free system, the oxidation of ascorbic acid in the presence of menadione (a related compound) can be monitored by kinetic UV scans at a wavelength (λmax) of 265 nm. cdnsciencepub.com UV absorption spectrophotometry is a standard method used to assay the content of menadiol sodium phosphate in pharmaceutical preparations. who.int In studies of related enzyme complexes, the reduction of the complex by menadiol is monitored by observing changes in the UV-visible spectrum in the 350-700 nm range. essex.ac.uk

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of menadiol sodium diphosphate and to assess its purity. The monoisotopic mass of the anhydrous form is 421.928518 g/mol .

Chromatographic Methods for Isolation and Purity Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of menadiol sodium diphosphate and for isolating it from impurities. This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

A common method for analyzing menadiol sodium diphosphate is reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. wikipedia.org For instance, the compound can be effectively analyzed using a mobile phase containing acetonitrile (B52724) and water, with phosphoric acid as a modifier. wikipedia.org For applications where the eluent is directed to a mass spectrometer (HPLC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid like formic acid. wikipedia.org Detection is often performed using a Diode-Array Detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, providing both quantitative data and UV spectral information to aid in peak identification. libretexts.org

Table 2: Example HPLC Method Parameters for Vitamin K Analogue Analysis

ParameterConditionReference
Column C8 analytical column (150 mm × 4.6 mm, 5 µm) chemicalbook.com
Mobile Phase Isocratic: Methanol and water (60:40, v/v) chemicalbook.com
Column Temperature 30 °C chemicalbook.com
Detection Diode-Array Detector (DAD) libretexts.org
These parameters are for the analysis of menadione sodium bisulphite, a closely related compound, and illustrate a typical setup.

Potentiometric Titration for Quantitative Analysis

Potentiometric titration is a highly accurate classical analytical method used for the quantitative analysis (assay) of menadiol sodium diphosphate. This method involves measuring the potential difference (voltage) between two electrodes as a titrant of known concentration is added to the sample solution.

According to pharmacopoeial procedures, a precisely weighed amount of menadiol sodium diphosphate is dissolved in a mixture of water, glacial acetic acid, and hydrochloric acid. biorxiv.org The resulting solution is then titrated with a standardized solution of ceric sulfate (B86663). The endpoint of the titration, which corresponds to the complete oxidation of the menadiol moiety to menadione, is determined by monitoring the sharp change in potential using a calomel-platinum electrode system. biorxiv.org The volume of titrant consumed is directly proportional to the amount of menadiol sodium diphosphate in the sample. This method is recognized in several international pharmacopoeias for the purity assay of menadiol sodium phosphate. who.int

The reaction stoichiometry is well-defined, with each milliliter of 0.02 N ceric sulfate being equivalent to 4.221 mg of anhydrous menadiol sodium diphosphate (C₁₁H₈Na₄O₈P₂). biorxiv.org

Application in Tritiated and Stable Isotope-Labeled Compounds for Biochemical Pathway Studies

Isotopically labeled versions of menadiol sodium diphosphate are invaluable tools for investigating its metabolic fate and biochemical pathways. Labeling involves replacing one or more atoms in the molecule with their heavier isotopes.

Tritiated Compounds: Menadiol sodium diphosphate has been labeled with tritium (B154650) (³H), a radioactive isotope of hydrogen, to create tritiated menadiol sodium diphosphate (T-MNDP). biorxiv.orgncats.io As a radioactive drug, T-MNDP can be traced in biological systems due to the beta radiation it emits. biorxiv.org This allows for studies on its distribution, uptake, and mechanism of action, particularly in investigations related to its role as a radiosensitizing agent in cancer therapy. biorxiv.orgncats.io

Stable Isotope-Labeled Compounds: Non-radioactive stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), can also be incorporated into the menadiol sodium diphosphate structure. These stable isotope-labeled compounds are not radioactive and can be differentiated from their unlabeled counterparts by mass spectrometry or NMR. ncats.io They serve as powerful tracers in metabolic research to delineate biochemical pathways. ncats.io For example, by administering a ¹³C-labeled version of the compound, researchers can track the journey of the carbon atoms through various metabolic processes, identifying downstream metabolites and quantifying their formation rates without the complications of handling radioactive materials.

Biochemical Transformations and Metabolic Pathways in Research Models

Interconversion Dynamics with Menadione (B1676200) (Vitamin K3)

The bioactivity of menadiol (B113456) is intrinsically linked to its interconversion with menadione (vitamin K3). This redox cycling between the hydroquinone (B1673460) (menadiol) and quinone (menadione) forms is a central feature of its metabolism.

Menadiol can be oxidized back to menadione, completing the redox cycle. This oxidation can occur non-enzymatically through autooxidation, a process where menadiol reacts with molecular oxygen. nih.gov This reaction can lead to the formation of reactive oxygen species (ROS), including superoxide (B77818) anion and hydrogen peroxide. nih.gov In experimental settings, the oxidation of menadiol back to menadione is a well-documented phenomenon. wikipedia.org This continuous interconversion is fundamental to the biological actions and, in some contexts, the cytotoxic effects attributed to menadione, as the cycle can deplete cellular reducing equivalents like NAD(P)H and generate oxidative stress. nih.gov

Table 1: Key Enzymes in Menadione-Menadiol Interconversion

Enzyme/ProcessTransformationFunction/Mechanism
NAD(P)H:quinone oxidoreductase 1 (NQO1) Menadione → MenadiolCatalyzes the two-electron reduction of the quinone to a stable hydroquinone, utilizing NADPH or NADH as an electron donor. nih.govwikipedia.org
Autooxidation Menadiol → MenadioneNon-enzymatic reaction with molecular oxygen, regenerating the quinone form and producing reactive oxygen species. nih.gov

Relationship to the Vitamin K Cycle and Co-factor Regeneration Mechanisms in in vitro Systems

Menadiol, once formed, integrates into the vitamin K cycle, a crucial pathway for the post-translational modification of specific proteins. The reduced hydroquinone form of vitamin K is the essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of glutamate (B1630785) residues into γ-carboxyglutamate (Gla) on vitamin K-dependent proteins, which is necessary for their biological activity, particularly in blood coagulation.

In this cycle, the oxidation of vitamin K hydroquinone to vitamin K epoxide provides the energy to drive the carboxylation reaction. The vitamin K epoxide is then recycled back to the quinone form and subsequently to the hydroquinone form by the enzyme vitamin K epoxide reductase (VKOR). Menadiol can enter this cycle, serving as a substrate for these enzymatic processes. In in vitro systems, menadiol has been shown to act as an electron donor for reversed oxidative phosphorylation in submitochondrial particles, demonstrating its role in cellular energy and cofactor regeneration pathways.

Phosphorylation and Dephosphorylation Dynamics in Biological Contexts

Menadiol sodium diphosphate (B83284) hexahydrate is a phosphorylated prodrug, designed for enhanced water solubility. For it to become biologically active, the phosphate (B84403) groups must be cleaved to release the free menadiol. This dephosphorylation is a critical activation step. Research has identified that menadiol diphosphate serves as a substrate for the enzyme non-specific alkaline phosphatase. nih.gov This enzyme hydrolyzes the ester bonds, removing the phosphate moieties and yielding the active menadiol hydroquinone. nih.gov This enzymatic action allows the targeted release of the active form of vitamin K in tissues where alkaline phosphatase is present. The dynamics of this process are fundamental to the compound's function as a vitamin K supplement, as it governs the rate and location of active menadiol availability. ncats.ioncats.ioncats.io

Integration into Broader Biochemical Networks (e.g., Mixed-Function Oxidase System)

The metabolism of menadione and menadiol is integrated with other major biochemical networks, most notably the cytochrome P450 (CYP) mixed-function oxidase system. youtube.comyoutube.comyoutube.com This system is central to the metabolism of a vast array of xenobiotics and endogenous compounds. Menadione's redox cycling is directly linked to a key component of this system, NADPH-cytochrome P450 reductase. nih.govnih.govosti.gov

Studies have shown that by engaging in redox cycling with NADPH-cytochrome P450 reductase, menadione can divert electrons away from the cytochrome P450 enzymes. nih.govresearchgate.net This preferential use of electrons inhibits the metabolic activity of multiple CYP isoforms, including CYP1A2, CYP2B6, and CYP3A4. nih.govresearchgate.net This interaction demonstrates that menadiol sodium diphosphate, through its conversion to menadione, does not act in isolation but can significantly modulate the activity of major drug-metabolizing enzyme systems.

Table 2: Interaction with the Cytochrome P450 System

Interacting MoleculeEffect on CYP SystemMechanism
Menadione Inhibition of CYP activityRedox cycling with NADPH-cytochrome P450 reductase diverts electrons, reducing their availability for CYP-mediated reactions. nih.govnih.govresearchgate.net

Role as a Biosynthetic Precursor for other K Vitamins in Specific Tissues and Organisms

Beyond its direct role in the vitamin K cycle, menadiol (via menadione) serves as a crucial biosynthetic precursor for the synthesis of menaquinone-4 (MK-4), a form of vitamin K2, in various animal tissues. nih.govresearchgate.net It is now understood that dietary vitamin K1 (phylloquinone) can be converted to MK-4 in the body. This conversion proceeds through a multi-step pathway where menadione is a key intermediate. wikipedia.org

The proposed pathway involves:

Cleavage: The phytyl side chain of vitamin K1 is removed, primarily in the intestine, to release menadione. nih.gov

Reduction: The released menadione is reduced to menadiol, likely by the NQO1 enzyme. wikipedia.org

Prenylation: The enzyme UbiA prenyltransferase domain-containing 1 (UBIAD1) then catalyzes the attachment of a geranylgeranyl pyrophosphate (GGPP) tail to menadiol. wikipedia.orgnih.gov This final step forms menaquinol-4, the reduced version of MK-4.

This conversion occurs in specific tissues such as the pancreas, arterial walls, and testes, allowing the body to synthesize and accumulate MK-4 from other dietary forms of vitamin K. wikipedia.org

Molecular and Cellular Mechanisms of Action Pre Clinical Research Focus

Interaction with Vitamin K-Dependent Carboxylases and Related Enzyme Systems

The principal mechanism of menadiol (B113456) sodium diphosphate (B83284) is linked to its conversion into a biologically active form that serves as a crucial cofactor for vitamin K-dependent enzymes. drugbank.com In the body, it is metabolized to menadiol, which is then reduced to menadiol hydroquinone (B1673460). patsnap.com This hydroquinone form is the active cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). drugbank.comprobes-drugs.org

The role of menadiol sodium diphosphate in hemostasis is fundamental to its mechanism of action. medicines.org.uk It is essential for the synthesis of several blood clotting factors. drugbank.com The Prothrombin Time (PT) assay, which evaluates the extrinsic and common pathways of the coagulation cascade, directly measures the functional activity of vitamin K-dependent factors, including Factor II (Prothrombin), Factor VII, Factor X, and Factor I (Fibrinogen). litfl.com

In a state of vitamin K deficiency, these coagulation factors are synthesized as inactive precursors. drugbank.com The enzyme gamma-glutamyl carboxylase (GGCX) is responsible for the post-translational modification of specific glutamic acid (Glu) residues on these precursor proteins into gamma-carboxyglutamic acid (Gla) residues. drugbank.compatsnap.com This carboxylation is a critical step, as the Gla residues enable the coagulation factors to bind calcium ions, which is a prerequisite for their activation and participation in the coagulation cascade. patsnap.com

Menadiol sodium diphosphate, by serving as a source of the active vitamin K hydroquinone cofactor, facilitates this GGCX-mediated carboxylation. drugbank.com This process reactivates the coagulation factors, thereby correcting the deficiency and normalizing the prothrombin time. nih.gov Studies have demonstrated that oral menadiol can effectively correct coagulopathies associated with cholestasis, leading to a significant decrease in the international normalized ratio (prothrombin time). nih.gov

Table 1: Vitamin K-Dependent Coagulation Factors This table is interactive. Click on the headers to sort.

Factor Name Pathway Function in Coagulation
Factor II Prothrombin Common Precursor to thrombin, which converts fibrinogen to fibrin. drugbank.com
Factor VII Proconvertin Extrinsic Activates Factor X. drugbank.com
Factor IX Christmas Factor Intrinsic Part of the tenase complex, activates Factor X. drugbank.com

The enzymatic action of gamma-glutamyl carboxylase extends beyond the coagulation cascade, influencing other physiological processes through the activation of non-coagulation proteins. drugbank.com These proteins, often referred to as Gla proteins, require the same vitamin K-dependent carboxylation to become functionally active. drugbank.com

Key examples include proteins involved in bone metabolism and the regulation of soft tissue calcification:

Osteocalcin (B1147995): Also known as Bone Gla Protein (BGP), osteocalcin is synthesized by osteoblasts and plays a role in bone mineralization. drugbank.compatsnap.com Its carboxylation is necessary for it to bind to calcium ions and the hydroxyapatite (B223615) crystal lattice in bone. patsnap.com

Matrix Gla Protein (MGP): This protein is a potent inhibitor of vascular calcification. drugbank.com Like the coagulation factors, MGP requires carboxylation to become active and prevent the deposition of calcium in soft tissues.

The mechanism is identical to that for coagulation factors: menadiol sodium diphosphate provides the necessary cofactor for GGCX to convert Glu residues to Gla residues on these proteins, thereby modulating their function. drugbank.com

Redox Cycling and Reactive Oxygen Species (ROS) Generation Mechanisms

Menadiol sodium diphosphate is a prodrug of menadione (B1676200), a naphthoquinone that can undergo redox cycling. wikipedia.orgnih.gov This process involves the alternating reduction and oxidation of the molecule, which can lead to the production of reactive oxygen species (ROS) and induce oxidative stress. nih.govnih.gov

The metabolic fate of menadione is a critical determinant of its cytotoxic potential. The reduction of menadione can occur via two main enzymatic pathways:

One-Electron Reduction: Enzymes such as microsomal NADPH-cytochrome P450 reductase and mitochondrial NADH-ubiquinone oxidoreductase (Complex I) can catalyze the one-electron reduction of menadione to a highly reactive semiquinone radical. drugbank.comresearchgate.net This radical can then transfer an electron to molecular oxygen, generating a superoxide (B77818) anion (O₂•⁻) and regenerating the parent menadione, thus perpetuating a futile redox cycle. researchgate.netresearchgate.net

Two-Electron Reduction: NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, catalyzes the direct two-electron reduction of menadione to the stable menadiol hydroquinone. nih.govnih.govresearchgate.net This pathway is considered a detoxification mechanism because it bypasses the formation of the reactive semiquinone intermediate, thereby preventing redox cycling and ROS generation. researchgate.netncats.io The concerted action of DT-diaphorase and superoxide dismutase is crucial in preventing the redox cycling of naphthoquinones. ncats.io

The generation of ROS through the one-electron reduction pathway is a key mechanism of menadione-induced toxicity. semanticscholar.org The continuous production of superoxide anions can overwhelm the cell's antioxidant capacity, leading to oxidative stress. nih.govmdpi.com Superoxide can be converted to other ROS, such as hydrogen peroxide (H₂O₂). nih.gov

This state of oxidative stress can have several damaging consequences at the molecular level:

Damage to Macromolecules: ROS can oxidize lipids, proteins, and DNA, impairing their function and leading to cellular damage. nih.govmdpi.com

Mitochondrial Dysfunction: Menadione-induced oxidative stress can compromise mitochondrial function, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. nih.govnih.gov

Cellular Response: Cells respond to oxidative stress by activating defense mechanisms. High concentrations of menadione can trigger cell death pathways, including apoptosis and necrosis. nih.gov This response can involve the activation of poly (ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair and cell death signaling. nih.govresearchgate.net Studies have shown that while menadione can induce markers of apoptosis, cell death may proceed through redundant pathways that are critically dependent on PARP-1 activation rather than classical apoptotic mediators like caspases. nih.gov

Modulation of Cellular Signaling Pathways

The induction of oxidative stress by menadione's redox cycling serves as a trigger that modulates numerous intracellular signaling pathways, ultimately dictating cell fate. nih.gov

The influx of ROS acts as a signaling event that can influence several key pathways:

Apoptosis and Cell Death Pathways: ROS generated by menadione can initiate mitochondrial-mediated apoptosis. researchgate.net This involves the release of cytochrome c from damaged mitochondria, which can activate caspase cascades. nih.gov However, research also indicates that menadione-induced cell death can be independent of key apoptotic proteins like Bax, Bak, and caspase-9, but instead relies heavily on the activation of PARP-1. nih.gov

Stress-Activated Protein Kinases (SAPKs): Oxidative stress is a known activator of SAPKs, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. mdpi.com These pathways are involved in orchestrating the cellular response to a wide range of stresses, often leading to inflammation, cell cycle arrest, or apoptosis.

Pro-survival and Proliferation Pathways: While high levels of ROS are toxic, lower levels can act as signaling messengers. nih.gov Signaling through secondary messengers like diacylglycerol (DAG) and phosphatidic acid (PA) is critical for cellular homeostasis and responses to external stimuli. mdpi.com Enzymes like diacylglycerol kinases (DGKs) regulate the balance between DAG and PA, thereby influencing major signaling hubs such as the Ras-MEK-ERK and mTOR pathways, which control cell growth, proliferation, and survival. mdpi.com ROS can influence these pathways, although the direct, specific modulation by menadiol sodium diphosphate requires further elucidation.

Table 2: Chemical Compounds Mentioned

Compound Name
Menadiol sodium diphosphate hexahydrate
Menadione
Menadiol
Menadiol hydroquinone
Prothrombin
Glutamic acid
Gamma-carboxyglutamic acid
Osteocalcin
Superoxide
Hydrogen peroxide
Diacylglycerol
Phosphatidic acid
Warfarin
Phytomenadione
Cytochrome c
N-acetyl-l-cysteine
Diphenyliodonium
Taurolithocholic acid 3-sulfate
Staurosporine
Bonkrekic acid
Ferulic acid
Actinomycin D
Cumaterralyl
Itaconic acid
Lysine
Pivalyl
Sulfaquinoxaline
Dicumarol
Lactose monohydrate
Pregelatinised starch
Talc

Influence on Gene Expression and Protein Synthesis at a Mechanistic Level

Detailed mechanistic studies focusing specifically on the direct influence of this compound on gene expression and protein synthesis are limited in publicly available research. However, as a water-soluble pro-vitamin K, its biological activity is understood through its conversion into metabolically active forms within the body. nih.govnih.govwikipedia.org Menadiol is a reduced form of menadione (Vitamin K3) and can be oxidized to menadione, which then serves as a precursor for the synthesis of menaquinone-4 (MK-4). nih.govnih.govwikipedia.org The influence of these downstream metabolites on cellular signaling and gene regulation provides a framework for the potential effects of Menadiol sodium diphosphate.

The primary established biochemical role of vitamin K is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). nih.govnih.govbioscientifica.com This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) residues into gamma-carboxyglutamate (B555490) (Gla) on a group of proteins known as vitamin K-dependent proteins or Gla-proteins. nih.govbioscientifica.com This carboxylation is essential for their biological activity, which is crucial in processes like blood coagulation and bone metabolism. bioscientifica.com The synthesis of these functional proteins is thus indirectly regulated by the availability of vitamin K. nih.gov

Beyond its cofactor role, research on vitamin K metabolites has uncovered direct effects on gene expression:

Regulation via Reactive Oxygen Species (ROS): Menadione is known to generate intracellular reactive oxygen species through redox cycling. nih.gov While high levels of ROS can induce cellular damage, lower concentrations can function as signaling messengers that trigger redox-dependent gene expression responses. nih.gov For instance, menadione has been shown to inhibit adipogenesis by decreasing the expression of critical lipogenic and adipogenic markers, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and fatty acid synthase (FAS). nih.gov

Transcriptional Regulation by Menaquinone-4 (MK-4): MK-4, a key metabolite, acts as a transcriptional regulator by activating the steroid and xenobiotic receptor (SXR), also known as the pregnane (B1235032) X receptor (PXR). bioscientifica.comkansascity.edu This activation induces the expression of specific genes, such as tsukushi (Tsk), matrilin-2 (Matn2), and CD14, which are involved in bone metabolism. kansascity.edu

Protein Kinase A (PKA) Signaling: Studies have identified a novel signaling pathway for MK-4 in osteoblastic cells that is independent of the GGCX and SXR pathways. bioscientifica.com MK-4 was found to enhance the phosphorylation of protein kinase A (PKA), leading to the induced expression of target genes such as growth differentiation factor 15 (GDF15) and stanniocalcin 2 (STC2). bioscientifica.com

Therefore, the mechanistic influence of this compound on gene expression and protein synthesis is primarily indirect, occurring after its conversion to biologically active forms that participate in essential post-translational modifications and activate specific nuclear receptor and signaling pathways.

Substrate Applications in Enzyme Histochemistry and Immunohistochemistry Research

Menadiol sodium diphosphate has been introduced as a valuable substrate for use in enzyme histochemistry and immunohistochemistry. [1 (from initial search)] Its utility lies in its ability to be acted upon by specific enzymes, leading to a product that can be visualized to indicate the location and activity of the enzyme within tissue sections. [1 (from initial search)] This water-soluble compound is particularly effective for detecting phosphatase activity. [1 (from initial search)]

Utilization as a Substrate for Non-Specific Alkaline Phosphatase

Menadiol diphosphate was specifically developed as a novel and sensitive substrate for the detection of non-specific alkaline phosphatase (ALP) activity in both qualitative and semi-quantitative histochemical studies. [1 (from initial search)] In this application, the alkaline phosphatase enzyme present in the tissue sample catalyzes the hydrolysis of the phosphate (B84403) ester bonds of the Menadiol sodium diphosphate molecule. This enzymatic cleavage releases the phosphate groups, yielding menadiol, the reduced, unphosphorylated form of the compound. [1 (from initial search)] The amount of menadiol produced is directly proportional to the activity of the alkaline phosphatase enzyme at that specific location in the tissue. [1 (from initial search)] This method has also been successfully applied in immunohistochemistry where ALP is used as an enzyme label for visualizing proteins like cytoskeletal components. [1 (from initial search)]

Detection Methodologies for Enzyme Activity (e.g., Tetrazolium Salts, Diazonium Salts, Metal Precipitation)

The detection of alkaline phosphatase activity using Menadiol diphosphate relies on visualizing the menadiol that is liberated by the enzyme's action. [1 (from initial search)] Several distinct chemical methods can be employed for this visualization, each resulting in a stable, colored precipitate at the site of enzyme activity. [1 (from initial search)]

Tetrazolium Salts: The menadiol produced from the enzymatic reaction is a reducing agent. It can reduce soluble, typically colorless or pale yellow tetrazolium salts into intensely colored, insoluble formazan (B1609692) precipitates. [1 (from initial search)] Nitro-blue tetrazolium (NBT) is a commonly used salt in this method. [1 (from initial search)] The menadiol/NBT method is considered superior to many other techniques, yielding higher quantities of precisely localized stain, and demonstrating more favorable reaction kinetics in semiquantitative histochemistry. [1 (from initial search)] Other tetrazolium salts like tetranitro-blue tetrazolium (TNBT) have been found to be less suitable. [1 (from initial search)]

Diazonium Salts: Alternatively, the liberated menadiol can be coupled with a diazonium salt to form a highly colored azo dye precipitate. [1 (from initial search)] This is a simultaneous coupling reaction where the diazonium salt is present in the incubation medium along with the substrate. Diazonium salts such as Fast Blue BB and Fast Blue VB have been shown to produce satisfactory results in this application. [1 (from initial search)]

Metal Precipitation: This method visualizes the phosphate ions that are cleaved from the substrate rather than the menadiol product. Metal ions included in the incubation medium trap the released phosphate, forming an insoluble precipitate. [1 (from initial search)] Cerium ions (Ce3+) have been used effectively in this technique, yielding results comparable in quality to the NBT/menadiol diphosphate method. [1 (from initial search)] The use of Calcium ions (Ca2+), followed by a cobalt-ammonium sulfide (B99878) visualization step, has been reported to produce less satisfactory results. [1 (from initial search)]

Table 1: Comparison of Detection Methodologies for Alkaline Phosphatase Activity Using Menadiol Diphosphate Substrate

Detection Principle Reagent Class Specific Example(s) Product Reported Efficacy
Reduction Reaction Tetrazolium Salts Nitro-blue tetrazolium (NBT) Formazan (colored precipitate) Superior for precise localization and favorable kinetics. [1 (from initial search)]
Coupling Reaction Diazonium Salts Fast Blue BB, Fast Blue VB Azo Dye (colored precipitate) Produces satisfactory results. [1 (from initial search)]
Ion Trapping Metal Salts Cerium (Ce3+) Cerium Phosphate (precipitate) Good results, comparable to the NBT method. [1 (from initial search)]

| Ion Trapping | Metal Salts | Calcium (Ca2+) | Calcium Phosphate (precipitate) | Less satisfactory results compared to Cerium or NBT methods. [1 (from initial search)] |

Pre Clinical Investigational Models and Methodologies in Biological Research

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture systems provide a controlled environment to dissect the molecular mechanisms of menadiol (B113456) sodium diphosphate (B83284) at the cellular level.

Menadiol sodium diphosphate is crucial for studying the synthesis of vitamin K-dependent (VKD) proteins, which require the post-translational conversion of glutamate (B1630785) (Glu) to gamma-carboxyglutamate (B555490) (Gla) residues for their function. nih.gov This carboxylation is catalyzed by gamma-glutamyl carboxylase (GGCX), an enzyme that uses the reduced form of vitamin K as a cofactor. nih.govnih.gov

Human cell lines are considered a promising platform for producing gamma-carboxylated proteins for research and therapeutic purposes. nih.govresearchgate.net Cell lines such as Human Embryonic Kidney 293 (HEK293) can be engineered to produce specific VKD proteins like coagulation factors VII and IX. nih.govresearchgate.net In these systems, the addition of a vitamin K source, such as menadiol sodium diphosphate, is essential for the proper gamma-carboxylation and subsequent activity of the expressed proteins. nih.gov The efficiency of carboxylation can be assessed by measuring the biological activity of the secreted proteins or by using specific antibodies that recognize the Gla domains. nih.gov Research has also shown that the propeptides of VKD proteins play a role in stimulating the activity of the GGCX enzyme. nih.govclinpgx.org

The metabolic conversion of menadiol sodium diphosphate to menadione (B1676200) can significantly alter the cellular redox environment. Menadione is a redox-cycling compound that can lead to the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, inducing oxidative stress. nih.govnih.govmdpi.com This property makes it a widely used tool for studying oxidative stress mechanisms in cultured cells. mdpi.com

Studies using various cell lines, including cardiomyocytes and cancer cells, have demonstrated that menadione exposure leads to rapid oxidation in both the cytosol and mitochondria. nih.govfao.org This oxidative stress can deplete cellular antioxidants like glutathione (B108866) (GSH) and impact the activity of numerous enzymes. researchgate.netnih.gov For instance, menadione can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway and affect the phosphorylation state of enzymes like acetyl-CoA-carboxylase (ACC), thereby influencing fatty acid synthesis. ebi.ac.uk The cellular response to menadione-induced oxidative stress involves the activation of antioxidant defense systems, including enzymes like superoxide dismutase (SOD) and catalase. fao.orgmdpi.com

Experimental ModelKey Findings on Redox Perturbation
CardiomyocytesMenadione treatment caused rapid oxidation in the cytosol and mitochondrial matrix, decreased mitochondrial potential, and triggered cytochrome c release. nih.govepa.gov
3T3-L1 PreadipocytesMenadione increased ROS and lipid peroxidation, generating mild oxidative stress. ebi.ac.uk
Saccharomyces cerevisiaeQuiescent cells were most susceptible to menadione, with dose-dependent induction of DNA double-strand breaks related to ROS production. fao.org
Rat Hepatocellular Carcinoma (H4IIE)Menadione's cytotoxic effect is mediated by redox cycling, producing ROS and oxidative stress, leading to DNA damage. nih.gov

The active metabolite, menadione, has been extensively studied for its effects on cell growth, proliferation, and differentiation, particularly in cancer cell lines. nih.govkjcls.org It is known to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer types. nih.govkjcls.org

The anti-proliferative effects are often linked to the induction of oxidative stress and subsequent DNA damage. nih.gov This damage can trigger the activation of proteins like poly (ADP-ribose) polymerase-1 (PARP-1), leading to cell cycle arrest and apoptosis. nih.govnih.gov For example, in gastric cancer cells, menadione has been shown to induce G2/M phase cell cycle arrest by down-regulating key regulatory molecules such as CDC25C, CDK1, and cyclin B1. nih.gov In other models, menadione-induced apoptosis involves the activation of caspases and the cleavage of PARP. kjcls.org Furthermore, menadione has been found to influence cell differentiation; in 3T3-L1 preadipocytes, it was shown to affect the differentiation process into adipocytes. ebi.ac.uk

Cell LineEffect of MenadioneMechanism
Gastric Cancer (AGS, MKN45)G2/M cell cycle arrest nih.gov, Apoptosis kjcls.orgDown-regulation of CDC25C, CDK1, cyclin B1 nih.gov; Down-regulation of survivin, activation of caspases kjcls.org
Rat Hepatocellular Carcinoma (H4IIE)Cytotoxicity, Apoptosis, DNA damageInduction of ROS, PARP1 activation nih.gov
3T3-L1 PreadipocytesAltered differentiationIncreased ROS and lipid peroxidation, inhibition of PI3K/Akt pathway ebi.ac.uk

In Vivo Animal Models for Systemic Biochemical Research

In vivo animal models, primarily rodents, are indispensable for understanding the pharmacokinetics and systemic biochemical effects of menadiol sodium diphosphate.

Following administration, menadiol sodium diphosphate is converted to menadione. wikipedia.org Studies in rats using radiolabeled menadione have been conducted to trace its path through the body. capes.gov.brnih.gov These studies show that menadione and its metabolites are distributed throughout various tissues. nih.gov

The liver is a key organ for metabolism, where menadione is conjugated for excretion. capes.gov.brnih.gov The primary excretion products found in rat urine are conjugates, such as diglucuronide and monosulfate forms of 2-methyl-1,4-naphthoquinone. capes.gov.br Human studies have also confirmed that menadione is a catabolic product of orally ingested vitamin K forms, with urinary excretion peaking a few hours after intake. nih.gov The amount of menadione excreted in urine can represent a significant fraction of the ingested vitamin K dose, suggesting that catabolism occurs during intestinal absorption. nih.govnih.gov This intestinal conversion is a key step, as menadione is then thought to circulate and be taken up by tissues for conversion into menaquinone-4 (MK-4). nih.govnih.gov

Animal models allow for the investigation of how menadiol sodium diphosphate and its metabolite, menadione, affect the biochemistry of specific organs. The liver, being central to vitamin K metabolism and the synthesis of coagulation factors, is a primary focus. nih.govdrugbank.com Research in rats has examined the induction of hepatic cytochrome P450 enzymes (CYP1A1 and CYP1A2) by menadione. drugbank.com

Extrahepatic tissues also convert menadione to menaquinone-4 (MK-4), a biologically important form of vitamin K2. nih.govnih.govresearchgate.net This conversion is particularly noted in tissues like the brain. nih.gov The enzyme responsible for this conversion, UBIAD1, has been identified and studied in animal models, confirming that circulating menadione is a key precursor for tissue MK-4. nih.gov Pharmacokinetic studies in rabbits have detailed the rapid biotransformation of menadiol to menadione in the blood and its distribution and clearance parameters, providing essential data for understanding its systemic behavior. nih.gov

Animal ModelOrgan SystemKey Biochemical Findings
RatsLiverMenadione induces hepatic enzymes CYP1A1 and CYP1A2. drugbank.com The liver is a primary site for the metabolism of menadione into glucuronide and sulfate (B86663) conjugates for excretion. capes.gov.br
Rats, MiceExtrahepatic Tissues (e.g., Brain)Tissues actively convert circulating menadione into menaquinone-4 (MK-4). nih.govnih.gov
RabbitsSystemic CirculationMenadiol is rapidly converted to menadione in the blood, which has a short elimination half-life and high clearance. nih.gov

Methodological Considerations for In Vivo Study Design in Animal Models

The investigation of "Menadiol sodium diphosphate hexahydrate" in a preclinical setting relies on meticulously designed in vivo animal studies to elucidate its biological behavior and potential therapeutic effects. The design of these studies is paramount to ensure the validity, reproducibility, and translatability of the findings. Methodological considerations span the selection of appropriate animal models, the specifics of the experimental protocol, and the endpoints being evaluated.

A critical initial step in the design of any in vivo experiment is the selection of the animal model. This choice is influenced by the research question, with considerations for physiological and metabolic similarities to humans, as well as practical aspects such as size, lifespan, and cost. Rodent models, such as mice and rats, are frequently employed in preclinical research due to their well-characterized genetics and the availability of established tumor models. For pharmacokinetic studies, larger animals like rabbits may be chosen to facilitate easier blood sampling and to obtain plasma and red blood cell data.

The experimental design itself must be robust, incorporating control groups, appropriate sample sizes, and clear, predefined endpoints. For instance, in studies evaluating the anticancer potential of a compound, endpoints may include tumor growth inhibition, survival rates, and specific biomarkers. In pharmacokinetic studies, the focus is on understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, with key parameters such as half-life, clearance, and volume of distribution being determined.

Pre-clinical Investigational Models and Research Findings

Preclinical in vivo research on Menadiol sodium diphosphate has provided insights into its pharmacokinetic profile and its potential as a radiosensitizing agent. These studies, employing different animal models, highlight the importance of specific methodological approaches to gather relevant data.

One area of investigation has been the pharmacokinetic properties of Menadiol sodium diphosphate. A study utilizing rabbits as the animal model aimed to understand the disposition of the compound after intravenous administration. In this model, the rapid conversion of menadiol sodium diphosphate to its active metabolite, menadione, was a key finding. The selection of rabbits for this study allowed for the collection of sufficient blood samples to characterize the pharmacokinetic parameters in both plasma and red blood cells.

Another avenue of preclinical research has focused on the radiosensitizing effects of Menadiol sodium diphosphate. In a study using a mouse model with Ehrlich ascites carcinoma, the compound was investigated for its ability to enhance the efficacy of radiation therapy. nih.gov The choice of this specific tumor model, which grows as a fluid suspension of cancer cells in the peritoneal cavity, allows for straightforward quantification of tumor cell numbers and assessment of treatment efficacy.

The following data tables summarize key findings from these representative preclinical in vivo studies.

Interactive Data Table: Pharmacokinetic Parameters of Menadione (Metabolite of Menadiol Sodium Diphosphate) in Rabbits

ParameterPlasmaRed Blood Cells
Mean Elimination Half-life (t½) 27.17 ± 10.49 min35.22 ± 11.82 min
Systemic Clearance (CL/F) 0.822 ± 0.254 L/min0.407 ± 0.152 L/min
Apparent Volume of Distribution (Vd/F) 30.833 ± 12.835 L20.488 ± 9.401 L
Area Under the Curve (AUC) 32.453 ± 9.785 µg·min/mL67.219 ± 24.449 µg·min/mL
Formation Rate Constant of Menadione (kf) 0.589 ± 0.246 min⁻¹1.520 ± 1.345 min⁻¹

Interactive Data Table: In Vivo Radiosensitizing Effect of Menadiol Sodium Diphosphate

Animal ModelTumor ModelInvestigated EffectKey Finding
MouseEhrlich Ascites CarcinomaRadiosensitizationMenadiol sodium diphosphate demonstrated an effect on the tumor when used as a potential radiosensitizing agent. nih.gov

These studies underscore the importance of selecting the appropriate animal model and experimental design to address specific research questions regarding the in vivo behavior of Menadiol sodium diphosphate. The pharmacokinetic data from the rabbit model provides a quantitative understanding of the compound's metabolic fate, while the mouse cancer model offers evidence for its potential synergistic effects with radiotherapy.

Structure Activity Relationship Studies and Computational Modeling

Elucidation of Key Structural Features Dictating Biochemical Activity and Metabolic Fate

Menadiol (B113456) sodium diphosphate (B83284) hexahydrate is a synthetic, water-soluble prodrug of vitamin K3 (menadione). nih.govnih.gov Its chemical structure is designed to be converted into the biologically active form, menadiol, through enzymatic action. nih.govnih.gov The key structural features that govern its activity and metabolic fate are the 1,4-naphthoquinone (B94277) core, the methyl group at the 2-position, and the diphosphate ester groups at the 1- and 4-positions.

The diphosphate esters are the most critical feature for its function as a prodrug. These polar groups render the molecule highly soluble in water, which facilitates its administration and distribution in biological systems. nih.gov However, in this form, it is inactive. The biochemical activity is unlocked upon the enzymatic hydrolysis of the phosphate (B84403) groups, a reaction primarily catalyzed by non-specific alkaline phosphatases. nih.gov This enzymatic cleavage releases menadiol, the reduced and active form of vitamin K3. nih.govnih.gov

The metabolic fate of menadiol sodium diphosphate is thus intrinsically linked to the activity of alkaline phosphatases. Once menadiol is released, it can be oxidized to menadione (B1676200). nih.gov Menadione then participates in the vitamin K cycle, where it is reduced to the hydroquinone (B1673460) form, which is the active cofactor for the enzyme gamma-glutamyl carboxylase. nih.govnih.gov This enzyme is essential for the post-translational modification of several blood coagulation factors. nih.gov

The structure-activity relationship of vitamin K analogs has been a subject of study, revealing the importance of the naphthoquinone core for neuroprotective activities. mdpi.com Modifications at the 2- and 3-positions of the naphthoquinone ring have been shown to significantly influence the biological activity of these compounds. mdpi.com For instance, the presence of a methyl group at the 2-position, as seen in menadione, is a determinant for its vitamin K activity.

Table 1: Key Structural Features and Their Functional Roles

Structural Feature Role in Biochemical Activity and Metabolic Fate
1,4-Naphthoquinone Core Essential scaffold for vitamin K activity. Participates in redox cycling.
Methyl Group (at 2-position) Important for recognition and activity within the vitamin K cycle.
Diphosphate Esters (at 1- and 4-positions) Confer water solubility, function as a prodrug moiety, and are substrates for alkaline phosphatases.

Computational Approaches for Ligand-Target Interactions (e.g., Molecular Docking, Molecular Dynamics Simulations)

While specific molecular docking and molecular dynamics (MD) simulation studies exclusively focused on menadiol sodium diphosphate hexahydrate are not widely available in the public literature, the application of these computational techniques to related systems provides a framework for understanding its potential interactions. These methods are powerful tools for predicting the binding of a ligand, such as menadiol diphosphate, to its target enzyme, primarily alkaline phosphatase. nih.govbeilstein-journals.org

Molecular Docking

Molecular docking could be employed to predict the binding orientation and affinity of menadiol diphosphate within the active site of alkaline phosphatase. beilstein-journals.org Such studies on similar enzyme-inhibitor systems have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. beilstein-journals.orgresearchgate.net For menadiol diphosphate, docking could elucidate how the phosphate groups interact with the zinc ions and charged amino acid residues in the active site of alkaline phosphatase, facilitating the subsequent hydrolysis.

Molecular Dynamics Simulations

Molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interaction over time. nih.gov An MD simulation of a menadiol diphosphate-alkaline phosphatase complex could reveal the conformational changes that occur upon binding and during the enzymatic reaction. This would help in understanding the stability of the complex and the mechanism of phosphate group cleavage at an atomic level. nih.gov Studies on other quinone derivatives have utilized MD simulations to understand their dynamics within protein binding pockets. nih.gov

Table 2: Potential Computational Studies on Menadiol Sodium Diphosphate

Computational Method Potential Application to Menadiol Sodium Diphosphate Expected Insights
Molecular Docking Prediction of the binding mode of menadiol diphosphate in the active site of alkaline phosphatase. Identification of key amino acid residues and metal ions involved in binding; prediction of binding affinity.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the menadiol diphosphate-alkaline phosphatase complex. Understanding of conformational changes, stability of the complex, and the mechanism of enzymatic hydrolysis.

Rational Design of Novel Analogs with Tailored Biochemical Profiles for Research Purposes

The rational design of novel analogs of menadiol sodium diphosphate can lead to the development of valuable research tools with tailored biochemical profiles. nih.govresearchgate.net By modifying the core structure, researchers can create compounds with altered substrate specificity, different rates of activation, or novel biological activities.

One area of rational design could focus on creating analogs that are more specific substrates for particular isozymes of alkaline phosphatase. This could be achieved by altering the substituents on the naphthoquinone ring to exploit differences in the active site geometries of the target enzymes.

Another approach involves the design of prodrugs that are activated by other enzymes overexpressed in specific pathological conditions, such as certain types of cancer. nih.govnih.govebrary.net For example, a quinone-based prodrug could be designed to be selectively activated by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often upregulated in tumor cells. nih.govebrary.net

Furthermore, the synthesis of a series of analogs with systematic variations in their structure can be used to perform detailed SAR studies. mdpi.com This can lead to a deeper understanding of the molecular requirements for interaction with target enzymes and biological pathways. For instance, the synthesis of menadiol diphosphate derivatives with different leaving groups could be used to probe the mechanism of enzymatic hydrolysis.

Table 3: Examples of Rationally Designed Analogs and Their Research Applications

Analog Design Strategy Potential Research Application
Modification of Naphthoquinone Substituents Development of substrates with enhanced specificity for different alkaline phosphatase isozymes.
Replacement of Phosphate Groups Creation of prodrugs activated by other enzymes for targeted release of menadiol.
Synthesis of a Library of Analogs Detailed structure-activity relationship (SAR) studies to understand the molecular basis of biological activity.

Future Directions and Emerging Research Avenues for Menadiol Sodium Diphosphate Hexahydrate

Unexplored Biochemical Pathways and Interacting Molecular Systems

While the conversion of menadiol (B113456) sodium diphosphate (B83284) to menadione (B1676200) and its subsequent role as a vitamin K precursor is well-documented, the broader biochemical implications of the resulting menadione are a fertile ground for investigation. The primary focus of future research lies in its potent redox cycling capabilities, which can profoundly influence cellular homeostasis independent of its vitamin functions.

Menadione's ability to undergo one- and two-electron reduction reactions is central to its broader biological effects. nih.govnih.gov The one-electron reduction produces a semiquinone radical, which can react with molecular oxygen to generate superoxide (B77818) radicals, initiating a cascade of reactive oxygen species (ROS). nih.govnih.gov Conversely, two-electron reduction, often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), yields the more stable menadiol, a detoxification pathway. nih.gov The balance between these pathways is critical and likely dictates cellular outcomes.

Future research will likely target:

Redox-Sensitive Signaling Pathways: How does menadione-induced ROS production modulate specific signaling cascades? The interaction with thiol-containing proteins and transcription factors is a key area. For instance, researchers have identified transcriptional regulators, such as QsrR in Staphylococcus aureus, that directly sense quinones through the modification of cysteine residues (S-quinonization), subsequently regulating detoxification systems. nih.gov Exploring analogous sensor proteins and pathways in human cells could reveal novel regulatory networks.

Mitochondrial Bioenergetics and Metabolism: Menadione is known to interfere with mitochondrial respiration. nih.gov Concentrations above a certain threshold can suppress mitochondrial function and deplete ATP. nih.gov Unexplored avenues include dissecting its precise impact on the electron transport chain complexes and how it influences metabolic reprogramming in different cell types, particularly in the context of cancer cells which exhibit high levels of oncometabolites like succinate. nih.gov

Non-Canonical Protein Interactions: Beyond its role in gamma-carboxylation, menadione may interact with a host of other proteins. Identifying these off-target interactions through advanced proteomics could uncover entirely new mechanisms of action and biological functions.

Development of Advanced Research Methodologies and Analytical Tools

To probe the complex activities of menadiol sodium diphosphate and its active metabolite, menadione, researchers are moving beyond traditional analytical methods. The development of more sensitive, specific, and versatile tools is crucial for advancing our understanding.

Historically, the analysis of vitamin K analogs has relied on methods like high-performance liquid chromatography (HPLC) coupled with various detectors. nih.govresearchgate.net While robust, these methods can be enhanced for greater sensitivity and applicability.

Emerging analytical and research tools include:

Advanced Chromatographic Techniques: The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for quantifying menadione in complex biological matrices like plasma. researchgate.net Further refinements to these methods will enable more precise pharmacokinetic and metabolic studies.

Novel Biosensors: The development of biomimetic sensors using technologies like Molecularly Imprinted Polymers (MIPs) presents a promising frontier. nih.gov These synthetic receptors can be designed to selectively bind menadione, offering a low-cost, label-free method for detection. nih.gov One such sensor demonstrated a limit of detection as low as 200 nM and could successfully measure vitamin K absorption in blood serum. nih.gov

Real-Time Confocal Microscopy: Using fluorescent probes, this technique allows for the real-time visualization of menadione-induced ROS generation within living cells, providing spatial and temporal insights into its redox cycling activity. nih.gov

The following table summarizes key features of established and emerging analytical techniques for menadione and related compounds.

Interactive Table: Comparison of Analytical Methodologies for Vitamin K Analogs

Methodology Principle Key Advantages Reported Applications Citation
HPLC with UV/PDA Detector Separation by chromatography, detection by UV-Vis absorbance. Robust, widely available. Determination of fat-soluble vitamins in plasma and urine. nih.gov
HPLC with Fluorescence Detection (HPLC-FD) Post-column reduction of quinones to fluorescent hydroquinones. High sensitivity for certain vitamin K analogs. Quantification of VK₁, MK-4, and MK-7 in human plasma. nih.gov
HPLC with Electrochemical Detection (HPLC-ECD) Detection based on the electrochemical properties of the analyte. Highly sensitive for redox-active compounds. Trace analysis of multiple vitamin K analogs in human serum. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by LC, identification by mass-to-charge ratio. High sensitivity and specificity, structural confirmation. First-time quantification of Vitamin K3 in human plasma for pharmacokinetic studies. researchgate.net

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To grasp the full spectrum of menadiol sodium diphosphate's biological impact, research is shifting from single-pathway analysis to a more holistic, systems-level perspective. nih.gov Systems biology, which integrates multi-omics data with computational modeling, offers a powerful framework to understand the complex, interconnected responses triggered by menadione. nih.gov

Transcriptomics: Analyzing changes in messenger RNA (mRNA) levels following treatment can reveal the genetic programs and signaling pathways activated or suppressed by menadione. For example, a transcriptomics study could identify the full suite of antioxidant response genes, cell cycle regulators, and inflammatory mediators modulated by menadione-induced redox stress. nih.gov

Proteomics: This approach identifies and quantifies changes in the entire protein complement of a cell or tissue. It can be used to find direct protein targets of menadione (e.g., through S-quinonization) and to map the downstream consequences on protein networks involved in metabolism, cell structure, and signaling.

Metabolomics: By profiling the complete set of small-molecule metabolites, researchers can obtain a functional readout of the cellular state. Metabolomics can precisely map the metabolic perturbations caused by menadione, such as shifts in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and mitochondrial bioenergetics, providing a direct link between its redox activity and cellular metabolism.

Integrative Multi-Omics: The ultimate goal is to integrate these different "omics" datasets. For example, by combining transcriptomic and proteomic data, researchers can determine how changes in gene expression translate to functional protein levels. Adding metabolomic data can then link these changes to a metabolic phenotype, providing a comprehensive, multi-layered understanding of menadione's mechanism of action. nih.gov

Theoretical Applications in Biotechnological and Biochemical Engineering Contexts

The unique chemical properties of menadiol sodium diphosphate and its active form, menadione, lend themselves to theoretical applications in biotechnology and biochemical engineering. As a pro-drug, it serves as a model for targeted drug delivery, a concept with broad engineering applications. studysmarter.co.ukresearchgate.net

Advanced Prodrug and Bioconjugate Design: Menadiol sodium diphosphate is a classic example of a carrier-linked prodrug, where phosphate groups are attached to improve water solubility and are later cleaved by enzymes in the body to release the active menadione. nih.govpharmacy180.com This principle can be expanded. For instance, quinone-based structures are being used in the design of "self-immolative" linkers. acs.org In such a system, an initial triggering event (e.g., enzymatic cleavage) initiates a cascade of electronic rearrangements that leads to the disassembly of a larger molecular structure, releasing a payload. acs.org This concept could be engineered for highly specific drug delivery systems.

Control of Engineered Cellular Systems: The redox cycling of menadione could be harnessed as a signaling input to control engineered gene circuits. A synthetic biological system could be designed with a biosensor (like the QsrR repressor nih.gov) that responds to the presence of menadione by activating or deactivating the expression of a desired protein. This would allow for external chemical control over cell factories or therapeutic cells.

Platform for High-Value Compound Synthesis: Menadione itself is a valuable chemical scaffold. nih.gov Biotechnological processes could be designed to use menadione as a precursor for the synthesis of more complex, high-value vitamin K analogs or other novel bioactive quinones. nih.govusu.edu This could involve using engineered microorganisms or purified enzyme systems to perform specific chemical transformations on the menadione core.

The table below outlines some theoretical applications and the underlying principles.

Interactive Table: Theoretical Biotechnological and Engineering Applications

Application Area Underlying Principle Potential Implementation Citation
Targeted Drug Delivery Prodrug bioactivation and self-immolative chemistry. Designing complex bioconjugates where menadiol diphosphate acts as a trigger for releasing a therapeutic agent at a specific site via enzymatic cleavage. studysmarter.co.ukresearchgate.netacs.org
Bioreactor Process Control Redox-sensitive biosensors and gene circuits. Using menadione as an external inducer to regulate metabolic pathways or protein production in engineered microorganisms. nih.gov
Biocatalytic Synthesis Menadione as a chemical precursor. Engineering enzymatic pathways in bacteria or yeast to convert menadione into specialty quinone-based compounds with novel activities. nih.gov

Q & A

Q. What experimental approaches validate the stability of this compound in long-term storage?

  • Perform accelerated stability testing at 40°C/75% relative humidity (ICH guidelines). Analyze degradation products (e.g., free menadiol) via HPLC and correlate with IR spectral shifts. Store in airtight, desiccant-containing containers to minimize hydration .

Q. How can researchers design experiments to evaluate synergistic effects between this compound and ascorbic acid in cancer models?

  • Use cell viability assays (e.g., MTT) on tumor spheroids treated with varying ratios of both compounds. Measure reactive oxygen species (ROS) generation and apoptosis markers (e.g., caspase-3). Validate synergism via Chou-Talalay combination indices .

Q. What ethical and methodological frameworks govern the inclusion of this compound in clinical trials for terminally ill patients?

  • Adhere to Declaration of Helsinki guidelines for informed consent, emphasizing risks of HSRs and unproven efficacy. Use adaptive trial designs with pre-specified stopping rules for toxicity. Prioritize patients with refractory malignancies and adequate organ function .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.